molecular formula C16H20N2O3S B11594845 (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11594845
M. Wt: 320.4 g/mol
InChI Key: FKVPJURMJZEGHN-XFXZXTDPSA-N
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Description

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar core structure, used in various chemical syntheses.

Uniqueness

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H20N2O3S/c1-5-8-18-15(19)12(17-16(18)22)9-11-6-7-13(20-3)10(2)14(11)21-4/h6-7,9H,5,8H2,1-4H3,(H,17,22)/b12-9-

InChI Key

FKVPJURMJZEGHN-XFXZXTDPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S

Origin of Product

United States

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